molecular formula C16H22F2N2O B12259623 N-tert-butyl-1-[(3,4-difluorophenyl)methyl]pyrrolidine-3-carboxamide

N-tert-butyl-1-[(3,4-difluorophenyl)methyl]pyrrolidine-3-carboxamide

Cat. No.: B12259623
M. Wt: 296.35 g/mol
InChI Key: ZCNDFIIXOSRTIV-UHFFFAOYSA-N
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Description

N-tert-butyl-1-[(3,4-difluorophenyl)methyl]pyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by the presence of a tert-butyl group, a difluorophenyl group, and a pyrrolidine ring

Properties

Molecular Formula

C16H22F2N2O

Molecular Weight

296.35 g/mol

IUPAC Name

N-tert-butyl-1-[(3,4-difluorophenyl)methyl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C16H22F2N2O/c1-16(2,3)19-15(21)12-6-7-20(10-12)9-11-4-5-13(17)14(18)8-11/h4-5,8,12H,6-7,9-10H2,1-3H3,(H,19,21)

InChI Key

ZCNDFIIXOSRTIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1CCN(C1)CC2=CC(=C(C=C2)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-1-[(3,4-difluorophenyl)methyl]pyrrolidine-3-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic substitution reaction using a suitable difluorophenyl halide.

    Attachment of the Tert-Butyl Group: The tert-butyl group is introduced through an alkylation reaction using tert-butyl halide.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-1-[(3,4-difluorophenyl)methyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl group or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

N-tert-butyl-1-[(3,4-difluorophenyl)methyl]pyrrolidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-tert-butyl-1-[(3,4-difluorophenyl)methyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-1-[(3,5-difluorophenyl)methyl]pyrrolidine-3-carboxamide
  • N-tert-butyl-1-[(3,4-dichlorophenyl)methyl]pyrrolidine-3-carboxamide
  • N-tert-butyl-1-[(3,4-dimethylphenyl)methyl]pyrrolidine-3-carboxamide

Uniqueness

N-tert-butyl-1-[(3,4-difluorophenyl)methyl]pyrrolidine-3-carboxamide is unique due to the presence of the difluorophenyl group, which imparts distinct chemical and biological properties. The difluorophenyl group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

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